molecular formula C9H7NO2 B072143 7-Methylisatin CAS No. 1127-59-9

7-Methylisatin

Cat. No. B072143
CAS RN: 1127-59-9
M. Wt: 161.16 g/mol
InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylisatin is a derivative of isatin, a compound with various applications in chemistry and pharmacology. It has unique physical and chemical properties that have been studied extensively.

Synthesis Analysis

  • Electrosynthesis of N-Methylisatin has been achieved in a solution of dry N,N-dimethylformamide/NaClO4, where controlled potential electrolysis (CPE) is used in the presence of CH3I (Martínez Suárez et al., 2019).
  • An unexpected 7-methylation reaction of oxindoles has been discovered during the reductive 3-alkylation of isatin, leading to a synthetic method for 3-alkyl-7-methyloxindoles (Volk et al., 2006).

Molecular Structure Analysis

  • Vibrational assignments, spectroscopic investigation (FT-IR and FT-Raman), and HOMO–LUMO analysis of 1-methylisatin have been conducted, providing insights into its molecular structure and intermolecular hydrogen bonding interactions (Polat et al., 2015).
  • The semiexperimental equilibrium structure of 1-methylisatin has been studied using gas-phase electron diffraction and quantum chemical computation (Belyakov et al., 2018).

Chemical Reactions and Properties

  • Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin provide a convenient access to arylated methylisatins with excellent site-selectivity due to electronic reasons (Hamdy et al., 2015).
  • Organophosphorus chemistry involving 5-Methylisatin indicates its reaction with alkyl phosphites to give respective alkyl α-hydroxyphosphonates, showing its versatility in forming different chemical bonds (Mahran et al., 1995).

Scientific Research Applications

  • Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : Isatin derivatives, including 7-Methylisatin, have been studied for their broad-spectrum antiviral properties . They have been particularly examined in the context of the SARS-COV-2 virus .
    • Method : The research involves synthesizing various isatin derivatives and testing their antiviral properties. The structure-activity relationships (SARs) of these derivatives are studied along with mechanistic and molecular modeling studies .
    • Results : Over the last fifty years, suitably functionalized isatin has shown remarkable and broad-spectrum antiviral properties .
  • Biomedical Applications

    • Field : Biomedical Research
    • Application : Isatin and its derivatives, including 7-Methylisatin, have been used in various biomedical applications. They have been used as bactericides, fungicides, anti-HIV agents, anti-epileptic agents, and anti-instigative agents .
    • Method : The research involves synthesizing various isatin derivatives and testing their biomedical applications. The isatin derivatives are also helpful in inhibiting the activity of the urease and α-glucosidase enzymes .
    • Results : The isatin derivatives have been found to reduce the risks of pyelonephritis, gastric problems, and diabetes .
  • Cancer Research

    • Field : Oncology
    • Application : Certain substitutions into the isatin-b-thiocarbohydrazones, a derivative of 7-Methylisatin, have shown promising results against cancer cell lines .
    • Method : The research involves incorporating specific substitutions into the isatin-b-thiocarbohydrazones and testing their potency against cancer cell lines .
    • Results : The substitution of the pyridin-2-yl moiety to the 5-methylisatin-b-thiocarbohydrazone led to increased potency against both Hela and COS-7 cell lines .
  • Broad-Spectrum Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : Isatin derivatives, including 7-Methylisatin, have been studied for their broad-spectrum antiviral properties . They have been particularly examined in the context of the SARS-COV-2 virus .
    • Method : The research involves synthesizing various isatin derivatives and testing their antiviral properties. The structure-activity relationships (SARs) of these derivatives are studied along with mechanistic and molecular modeling studies .
    • Results : Over the last fifty years, suitably functionalized isatin has shown remarkable and broad-spectrum antiviral properties .
  • Chemical Research

    • Field : Chemical Research
    • Application : 7-Methylisatin is a chemical compound with the formula C9H7NO2 . It is used in various chemical reactions as a reagent .
    • Method : The research involves using 7-Methylisatin in various chemical reactions and studying the outcomes .
    • Results : The results vary depending on the specific reaction .
  • Neurological Research

    • Field : Neurology
    • Application : Isatin is responsible for increasing the dopamine level in the brain by the inhibition of an MAO enzyme . This has implications for neurological diseases .
    • Method : The research involves studying the effects of isatin on MAO enzymes and dopamine levels .
    • Results : Isatin has been found to be a selective and reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A .
  • Water-Accelerated Reactions

    • Field : Organic Chemistry
    • Application : 7-Methylisatin has been used in water-accelerated reactions for sustainable flow organic processes . This involves a Henry reaction, which is known for its water-accelerated nature .
    • Method : The research involves using 7-Methylisatin in various chemical reactions and studying the outcomes . The reaction has a two-step mechanism, partial solubility of one reactant in water, i.e., nitromethane, and a likely enolization step at the organic−water interface .
    • Results : Complete consumption of N-methylisatin was observed in 3 hours under water-accelerated conditions when 25 equivalents of nitromethane were used .
  • Broad-Spectrum Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : Isatin derivatives, including 7-Methylisatin, have been studied for their broad-spectrum antiviral properties . They have been particularly examined in the context of the SARS-COV-2 virus .
    • Method : The research involves synthesizing various isatin derivatives and testing their antiviral properties. The structure-activity relationships (SARs) of these derivatives are studied along with mechanistic and molecular modeling studies .
    • Results : Over the last fifty years, suitably functionalized isatin has shown remarkable and broad-spectrum antiviral properties .
  • Green Synthesis

    • Field : Chemical Research
    • Application : Isatin and related derivatives are synthetically versatile substrates. These compounds can form a wide range of heterocyclic structures .
    • Method : The research involves using 7-Methylisatin in various chemical reactions and studying the outcomes .
    • Results : These characteristics make isatin and its derivatives attractive to many research groups .

properties

IUPAC Name

7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZKEABUOAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074456
Record name 7-Methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylisatin

CAS RN

1127-59-9
Record name 7-Methylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A9KWT4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 5 l flask is placed chloral hydrate (90 g, 0.54 mole) and water (1200 ml). To this solution is added sodium sulfate decahydrate (1300 g, 10.9 mole) followed by a solution of o-methylaniline (54 g, 0.5 mole) in water (300 ml) containing concentrated hydrochloric acid (43 ml, 0.5 mole). Then a solution of hydroxylamine hydrochloride (110 g, 1.58 mole) in water (50 ml) is added. The reaction mixture is heated to reflux over a 90 minute period and refluxed 30 minutes. The reaction is cooled in ice and the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air dried. The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that is preheated to 50° C. with vigorous stirring. The reaction temperature is maintained under 75° C. When the addition is complete, the mixture is heated at 80° C. for 30 minutes, cooled, and poured unto ice (3 kg). The 7-methylisatin is isolated by filtration. The 7-methylisatin is purified by dissolution in dilute sodium hydroxide. The basic solution is treated with 4N hydrochloric acid until a slight amount of precipitation is evident. The mixture is filtered and the filtrate is acidified. The pure 7-methylisatin is recovered by filtration and dried in vacuo at 80° C. and 0.1 mm pressure, mp 114°-145° C. (A. Wahl, et al., Ann. Chim. 5 314 (1926).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1300 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four
Quantity
110 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
1200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Utilizing the general procedure, 3.30 g of 7-methyl-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of tetrahydrofuran was stirred and vigorously aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.42 ml of conc. hydrochloric acid in 20 ml of water, followed by addition of a saturated brine solution, gave an organic layer which was separated and worked up as described above to give 1.98 g of crude product. Recrystallization from methanol gave 1.09 g (40% yield) of 7-methylisatin, mp 268°-270° C.
Name
7-methyl-3-methylthiooxindole
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylisatin
Reactant of Route 2
Reactant of Route 2
7-Methylisatin
Reactant of Route 3
Reactant of Route 3
7-Methylisatin
Reactant of Route 4
Reactant of Route 4
7-Methylisatin
Reactant of Route 5
7-Methylisatin
Reactant of Route 6
7-Methylisatin

Citations

For This Compound
95
Citations
QP Chen, LW Deady - Australian Journal of Chemistry, 1993 - CSIRO Publishing
… Thus, reaction of 7-methylisatin with 1-benzylpiperidin-4one under base conditions gave (6) in 76% yield (Scheme 2). The further transformations of this compound were brought about …
Number of citations: 27 www.publish.csiro.au
PW Sadler, H Mix, HW Krause - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The vibrational spectra of 7-methylisatin-4-carboxylic acid and related compounds have … analysis of the spectra of the highly active 7-methylisatin-4-carboxylic acid and its derivatives3 …
Number of citations: 2 pubs.rsc.org
SCB Oliveira, IPG Fernandes, BV Silva, AC Pinto… - Journal of …, 2013 - Elsevier
… the electrochemical behaviour of isatin-3-hydrazone, 7-methylisatin-3-hydrazone, isatin-3-semicarbazone, … However, for 7-methylisatin-3-hydrazone peak 3 a is not reversible , Fig. 1B. …
Number of citations: 20 www.sciencedirect.com
MS Newman, KC Lilje - The Journal of Organic Chemistry, 1979 - ACS Publications
6, 6'-Dimethyl-2, 2'-diphenic Acid. o-Toluidine was converted into 2-methylisonitrosoacetanilide in 65% yield essentially as described for similar anilines. 4 Ring closureto 7-methylisatin, …
Number of citations: 22 pubs.acs.org
EI Klabunovskii, VA Pavlov, GS Barysheva… - Bulletin of the Academy …, 1974 - Springer
… 7-methylisatin-4-earboxylic acid (SI) * was obtained by the addition of 0.0046 mole of the acid chloride of 7-methylisatin… the N-~-phenylethylam[de of 7-methylisatin-4-earboxylic acid (RI) …
Number of citations: 3 link.springer.com
J Hlaváč, J Slouka, P Hradil - Acta. Univ. Palacki. Olomouc., Fac. Rerum …, 2000 - Citeseer
… 7-Methylisatin (I) was converted to appropriate semicarbazone (II). Its alkaline recyclization afforded 5-(2-amino-3-methyl)-6-azauracil (III). Its diazotation and subsequent reductive …
Number of citations: 2 citeseerx.ist.psu.edu
LJ Mohan, A Rathee - Indian Journal of Heterocyclic Chemistry, 2007 - hero.epa.gov
… the reaction of 6-chloro-7-methylisatin-3-thiosemicarbazone (I) with 1,2-dibromoethane, 1,3-dibromopropane and 2,3-dichloroquinoxaline respectively. The antibacterial and antifungal …
Number of citations: 3 hero.epa.gov
NP Buu-Hoi, R Royer, ND Xuong… - The Journal of Organic …, 1953 - ACS Publications
… The isatins brought to condensation with these ketones were isatin itself, 5- and 7-methylisatin, 5-chloro- and 5-bromo-isatin, and ßnaphthisatin. …
Number of citations: 71 pubs.acs.org
PG Gassman, BW Cue Jr, TY Luh - The Journal of Organic …, 1977 - ACS Publications
A new method has been developed for the conversion of anilines into isatins. The general process utilizes our efficient method for the conversion of anilines into 3-methylthiooxindoles, …
Number of citations: 128 pubs.acs.org
DJ Bauer, PW Sadler - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… Four-point assay of antiviral activity of 7methylisatin,-thiosemicarbazone in mice infected intracerebrally with about 1,000 LD50 of neurotropic vaccinia virus. Ordinate, mean reciprocal …
Number of citations: 221 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.